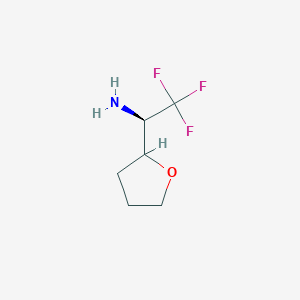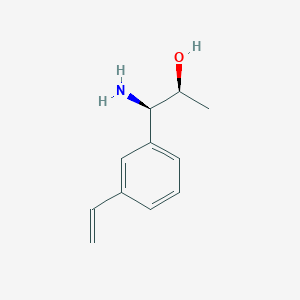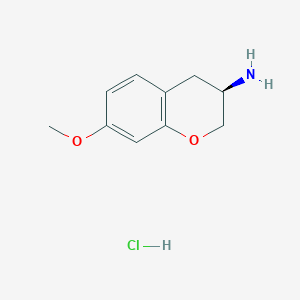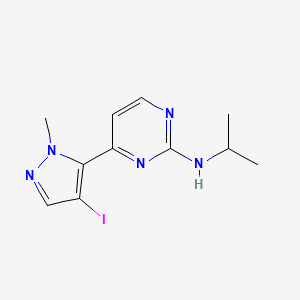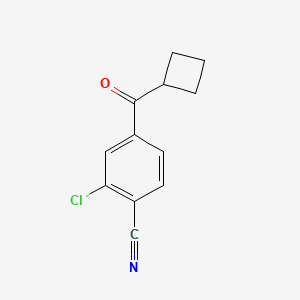
2-Chloro-4-(cyclobutanecarbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is an organic compound with the molecular formula C12H10ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and a cyclobutanecarbonyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and cyclobutanecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a base such as triethylamine).
Procedure: The cyclobutanecarboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 2-chlorobenzonitrile in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(cyclobutanecarbonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The cyclobutanecarbonyl group can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted benzonitriles.
Reduction: Amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(cyclobutanecarbonyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzonitrile: A simpler derivative with a chlorine atom at the 4-position and a nitrile group.
2-Chlorobenzonitrile: Similar structure but lacks the cyclobutanecarbonyl group.
Cyclobutanecarbonyl derivatives: Compounds with the cyclobutanecarbonyl group but different substituents on the benzene ring.
Uniqueness
2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is unique due to the presence of both the chlorine atom and the cyclobutanecarbonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H10ClNO |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
2-chloro-4-(cyclobutanecarbonyl)benzonitrile |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-9(4-5-10(11)7-14)12(15)8-2-1-3-8/h4-6,8H,1-3H2 |
Clé InChI |
FLBIHVXZZMARMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)

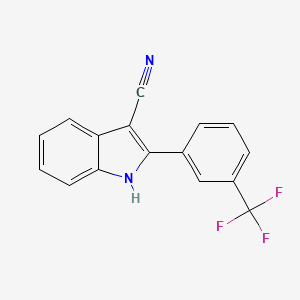
![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
![6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B13053330.png)
